molecular formula C18H24ClN3 B13810761 trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline CAS No. 21373-60-4

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline

Cat. No.: B13810761
CAS No.: 21373-60-4
M. Wt: 317.9 g/mol
InChI Key: RGILJHRZERHZFJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine is a heterocyclic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chloro group and a diethylamino butenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 4-chloroquinoline with diethylamine and a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of fluorescent probes and dyes for various applications.

Mechanism of Action

The mechanism of action of 7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

21373-60-4

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

(E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine

InChI

InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+

InChI Key

RGILJHRZERHZFJ-VOTSOKGWSA-N

Isomeric SMILES

CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.